molecular formula C24H18BrN5O B3519016 3-BROMO-N-(2-METHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}PHENYL)BENZAMIDE

3-BROMO-N-(2-METHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}PHENYL)BENZAMIDE

Cat. No.: B3519016
M. Wt: 472.3 g/mol
InChI Key: ORJKYUKNFFHHJL-UHFFFAOYSA-N
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Description

3-BROMO-N-(2-METHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}PHENYL)BENZAMIDE is a complex organic compound that features a bromine atom, a triazolo[3,4-a]phthalazine moiety, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BROMO-N-(2-METHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}PHENYL)BENZAMIDE typically involves multiple steps, including the formation of the triazolo[3,4-a]phthalazine core, bromination, and subsequent coupling with the benzamide group. Common synthetic routes may include:

    Formation of the Triazolo[3,4-a]phthalazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Bromination: Introduction of the bromine atom can be achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.

    Coupling with Benzamide: The final step involves coupling the brominated intermediate with a benzamide derivative, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-BROMO-N-(2-METHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}PHENYL)BENZAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, potentially altering the oxidation state of the triazolo[3,4-a]phthalazine core.

    Coupling Reactions: The benzamide group can engage in further coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

3-BROMO-N-(2-METHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}PHENYL)BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

    Biological Studies: The compound can be used to study the interactions of triazolo[3,4-a]phthalazine derivatives with biological macromolecules.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 3-BROMO-N-(2-METHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}PHENYL)BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The triazolo[3,4-a]phthalazine core may bind to specific sites on these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Triazolo[3,4-a]phthalazine Derivatives: Compounds with similar core structures but different substituents.

    Benzamide Derivatives: Compounds with the benzamide group but different heterocyclic cores.

Uniqueness

3-BROMO-N-(2-METHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}PHENYL)BENZAMIDE is unique due to the combination of the triazolo[3,4-a]phthalazine core and the brominated benzamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

3-bromo-N-[2-methyl-5-(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18BrN5O/c1-14-10-11-16(13-21(14)26-24(31)17-6-5-7-18(25)12-17)22-27-28-23-20-9-4-3-8-19(20)15(2)29-30(22)23/h3-13H,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJKYUKNFFHHJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C3N2N=C(C4=CC=CC=C43)C)NC(=O)C5=CC(=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-BROMO-N-(2-METHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}PHENYL)BENZAMIDE
Reactant of Route 2
Reactant of Route 2
3-BROMO-N-(2-METHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}PHENYL)BENZAMIDE
Reactant of Route 3
Reactant of Route 3
3-BROMO-N-(2-METHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}PHENYL)BENZAMIDE
Reactant of Route 4
Reactant of Route 4
3-BROMO-N-(2-METHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}PHENYL)BENZAMIDE
Reactant of Route 5
3-BROMO-N-(2-METHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}PHENYL)BENZAMIDE
Reactant of Route 6
Reactant of Route 6
3-BROMO-N-(2-METHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}PHENYL)BENZAMIDE

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